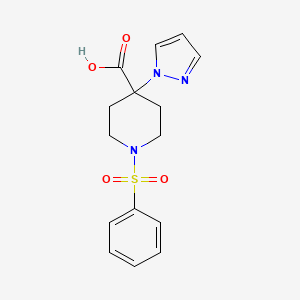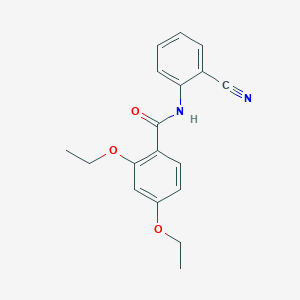![molecular formula C20H21N3O2 B5295809 2-methyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]pentanamide](/img/structure/B5295809.png)
2-methyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]pentanamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as MPPO, and it has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of MPPO involves the inhibition of pro-inflammatory cytokines and the reduction of oxidative stress in cells. MPPO has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of oxidative stress and inflammation. MPPO also inhibits the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
MPPO has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). MPPO has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MPPO in lab experiments include its high purity and yield, its ability to inhibit pro-inflammatory cytokines and reduce oxidative stress, and its potential applications in various fields. However, the limitations of using MPPO in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
For the research on MPPO include studying its potential applications in the treatment of neurodegenerative and cardiovascular diseases and determining its safety and efficacy in humans.
Synthesemethoden
MPPO has been synthesized using different methods, including the reaction of 2-methylpentanoyl chloride with 4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline in the presence of triethylamine. Another method involves the reaction of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline with 2-methylpentanoyl chloride in the presence of N,N-dimethylformamide. These methods have been used to synthesize MPPO with high purity and yield.
Wissenschaftliche Forschungsanwendungen
MPPO has been the subject of scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. MPPO has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Eigenschaften
IUPAC Name |
2-methyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-7-14(2)18(24)21-17-12-10-16(11-13-17)20-23-22-19(25-20)15-8-5-4-6-9-15/h4-6,8-14H,3,7H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQJEHPBNBXWTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]pentanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R*,3S*,6R*)-5-(5-fluoro-2-methylbenzoyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5295729.png)


![N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride](/img/structure/B5295762.png)
![5-hydroxy-4-[4-(4-morpholinyl)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5295772.png)

![2-(4-methoxyphenyl)dipyrrolo[1,2-a:2',1'-c]pyrazine](/img/structure/B5295795.png)
![1-(3-fluorobenzoyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5295802.png)
![2-(2-methoxyphenyl)-1-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-imidazole](/img/structure/B5295817.png)
![(4-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]carbonyl}phenyl)methanol](/img/structure/B5295822.png)
![3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5295829.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-hydroxyacetamide](/img/structure/B5295832.png)
![N-{2-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-2-oxoethyl}-2-methylpropanamide](/img/structure/B5295849.png)
![[1-(2-bromobenzoyl)-2-piperidinyl]methanol](/img/structure/B5295852.png)